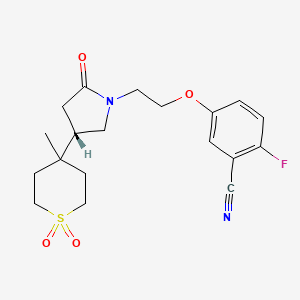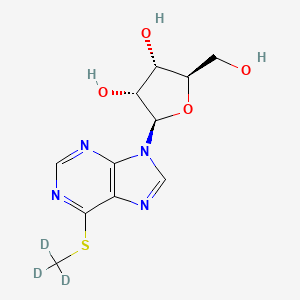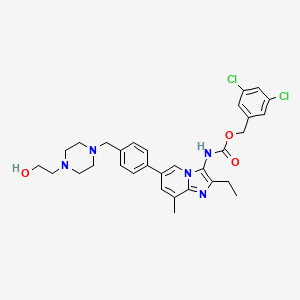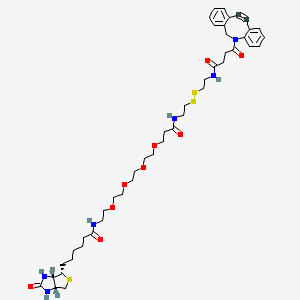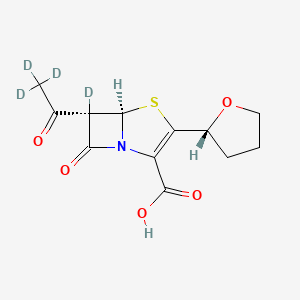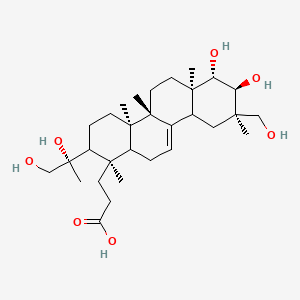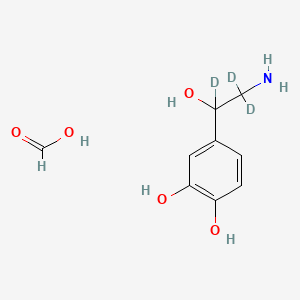
(Rac)-Norepinephrine-d3 (formate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rac)-Norepinephrine-d3 (formate) is a deuterated form of norepinephrine, a neurotransmitter and hormone that plays a crucial role in the body’s fight-or-flight response. The deuterium labeling in (Rac)-Norepinephrine-d3 (formate) allows for its use in various scientific studies, particularly in the fields of pharmacokinetics and metabolic research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Norepinephrine-d3 (formate) typically involves the deuteration of norepinephrine. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of (Rac)-Norepinephrine-d3 (formate) involves scaling up the deuteration process to produce larger quantities of the compound. This may include the use of continuous flow reactors and advanced catalytic systems to ensure efficient and consistent deuterium incorporation.
Analyse Chemischer Reaktionen
Types of Reactions
(Rac)-Norepinephrine-d3 (formate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated metabolites.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: Deuterium atoms can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of strong acids or bases.
Major Products Formed
The major products formed from these reactions include deuterated metabolites, reduced amine forms, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Rac)-Norepinephrine-d3 (formate) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Helps in studying the metabolic pathways and biological effects of norepinephrine.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of norepinephrine in the body.
Industry: Employed in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of (Rac)-Norepinephrine-d3 (formate) involves its interaction with adrenergic receptors in the body. Upon binding to these receptors, it triggers a cascade of intracellular events that lead to the physiological effects associated with norepinephrine, such as increased heart rate and blood pressure. The deuterium labeling allows for precise tracking and analysis of these interactions in research studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norepinephrine: The non-deuterated form of the compound.
Epinephrine: Another closely related neurotransmitter with similar physiological effects.
Dopamine: A precursor to norepinephrine with distinct but related functions in the body.
Uniqueness
(Rac)-Norepinephrine-d3 (formate) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate tracking and analysis in metabolic and pharmacokinetic studies, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C9H13NO5 |
|---|---|
Molekulargewicht |
218.22 g/mol |
IUPAC-Name |
4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)benzene-1,2-diol;formic acid |
InChI |
InChI=1S/C8H11NO3.CH2O2/c9-4-8(12)5-1-2-6(10)7(11)3-5;2-1-3/h1-3,8,10-12H,4,9H2;1H,(H,2,3)/i4D2,8D; |
InChI-Schlüssel |
FREWGLIJIYTDGS-KDZJBHAVSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)O)O)N.C(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


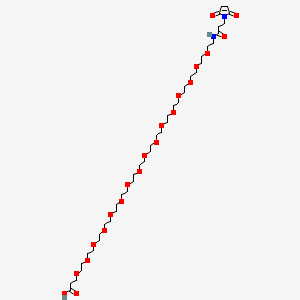
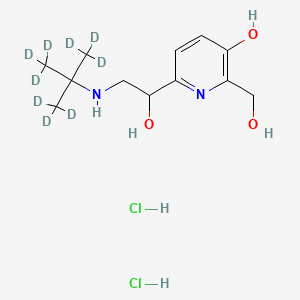

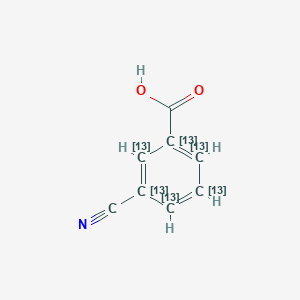
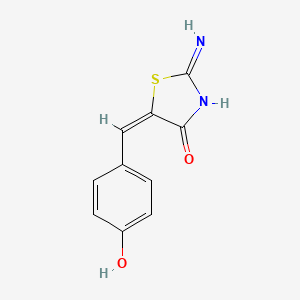
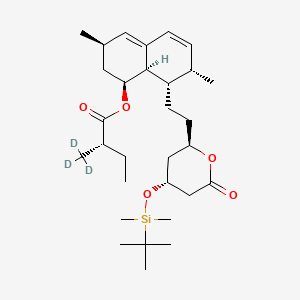
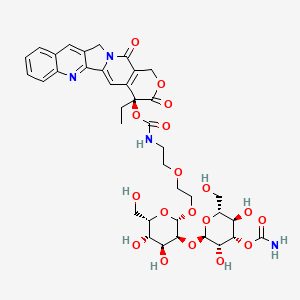
![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)
